molecular formula C15H17N3O4S B6537918 methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate CAS No. 1021214-38-9

methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate

Cat. No.: B6537918
CAS No.: 1021214-38-9
M. Wt: 335.4 g/mol
InChI Key: UJDTZRBHFBQMGN-UHFFFAOYSA-N
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Description

Methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a useful research compound. Its molecular formula is C15H17N3O4S and its molecular weight is 335.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 335.09397721 g/mol and the complexity rating of the compound is 422. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

Methyl 5-({[6-(2-methylpropanamido)pyridazin-3-yl]sulfanyl}methyl)furan-2-carboxylate is a compound of interest due to its potential biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₅H₁₇N₃O₄S
  • Molecular Weight : 335.4 g/mol
  • CAS Number : 1021214-38-9

The structure of the compound features a furan ring, which is known for its diverse biological activities. The presence of a pyridazinyl group and a sulfanyl moiety enhances its potential as a pharmacological agent.

Anticancer Activity

Research has indicated that compounds with furan structures often exhibit anticancer properties. In preliminary studies, this compound was evaluated for its cytotoxic effects against various cancer cell lines, including:

Cell LineIC₅₀ (µg/mL)
HeLaTBD
HepG2TBD
VeroTBD

The specific IC₅₀ values for this compound are currently under investigation, but related compounds have shown promising results in previous studies.

Antibacterial Activity

The antibacterial properties of the compound were assessed against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined using standard methods such as the disc diffusion assay. Initial findings suggest that the compound may have significant activity against:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureusTBD
Escherichia coliTBD
Bacillus subtilisTBD

These results indicate that this compound could serve as a lead compound for developing new antibacterial agents.

Case Studies and Research Findings

  • Synthesis and Evaluation : A study conducted by Phutdhawong et al. synthesized various derivatives of furan compounds and evaluated their biological activities. While direct data on this compound was not available, related derivatives exhibited significant anticancer and antibacterial activities, suggesting a similar potential for this compound .
  • Mechanism of Action : Research into the mechanism of action for furan-based compounds has indicated that they may induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression . Further studies are needed to elucidate the specific pathways involved for this compound.
  • Comparative Studies : Comparative studies with structurally similar compounds have shown that modifications in the furan ring or substituents can significantly alter biological activity. For instance, methylation at different positions on the furan ring has been linked to increased potency against certain cancer cell lines .

Properties

IUPAC Name

methyl 5-[[6-(2-methylpropanoylamino)pyridazin-3-yl]sulfanylmethyl]furan-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17N3O4S/c1-9(2)14(19)16-12-6-7-13(18-17-12)23-8-10-4-5-11(22-10)15(20)21-3/h4-7,9H,8H2,1-3H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJDTZRBHFBQMGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=NN=C(C=C1)SCC2=CC=C(O2)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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